N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1298053-50-5
VCID: VC4728051
InChI: InChI=1S/C22H26N4O4S/c1-5-30-19-12-10-18(11-13-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-17-8-6-16(7-9-17)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25)
SMILES: CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53

N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

CAS No.: 1298053-50-5

Cat. No.: VC4728051

Molecular Formula: C22H26N4O4S

Molecular Weight: 442.53

* For research use only. Not for human or veterinary use.

N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide - 1298053-50-5

Specification

CAS No. 1298053-50-5
Molecular Formula C22H26N4O4S
Molecular Weight 442.53
IUPAC Name 3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide
Standard InChI InChI=1S/C22H26N4O4S/c1-5-30-19-12-10-18(11-13-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-17-8-6-16(7-9-17)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25)
Standard InChI Key VUQJJJNFYKWVPQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 2H-1,4-benzoxazine ring fused to a sulfonamide group at position 6. The benzoxazine core is substituted at position 4 with a 5-ethyl-1,2,4-oxadiazole-methyl group, while the sulfonamide nitrogen is linked to a 3-cyanophenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, which enhances target engagement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₁₇F₃N₄O₅S
Molecular Weight482.44 g/mol
logP3.25
Hydrogen Bond Acceptors10
Polar Surface Area96.625 Ų
SMILESCCc1nc(CN2C(COc3ccc(cc23)S(Nc2ccccc2C(F)(F)F)(=O)=O)=O)no1

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous benzoxazine derivatives . Key steps may include:

  • Benzoxazine Core Formation: Cyclization of a substituted phenol with an amine under acidic conditions, as described in patent WO2014097188A1 for related 2,3-dihydro-4H-1,3-benzoxazin-4-ones .

  • Sulfonamide Incorporation: Reaction of the benzoxazine intermediate with 3-cyanophenylsulfonyl chloride, leveraging nucleophilic aromatic substitution .

  • Oxadiazole Installation: Condensation of amidoximes with ethyl-activated carboxylic acids, a method detailed for 5-alkyl-1,2,4-oxadiazoles in PMC6270005 .

Structural Analogues

Modifications to the oxadiazole’s ethyl group or sulfonamide substituent have been explored to enhance potency. For instance, replacing ethyl with methyl or aryl groups alters metabolic stability and target affinity, as seen in COX-II inhibitors .

Physicochemical and ADMET Profiles

Metabolic Stability

The 1,2,4-oxadiazole ring resists oxidative metabolism, as shown in studies on masked bis-amidine prodrugs . Ethyl substitution at position 5 further stabilizes the heterocycle against hepatic enzymes .

Applications in Drug Discovery

Antiviral Therapeutics

Patent US20200157066A1 highlights sulfonamide-oxadiazole hybrids as inhibitors of viral proteases, positioning this compound as a candidate for flavivirus drug development .

Oncology

PARG inhibitors featuring sulfonamide-quinazoline scaffolds (e.g., US10239843B2) suggest potential repurposing for DNA repair modulation in cancers .

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